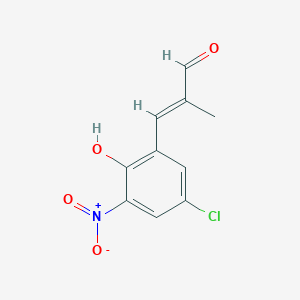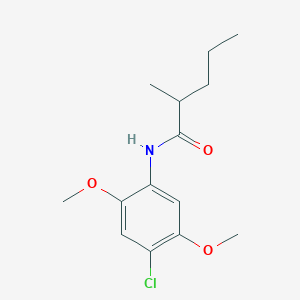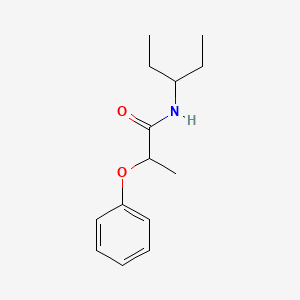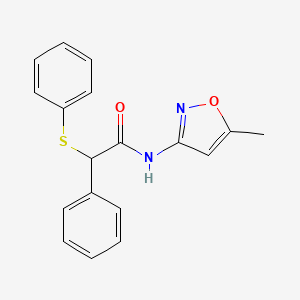![molecular formula C19H28N2O B3951645 N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine](/img/structure/B3951645.png)
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine
Übersicht
Beschreibung
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine, also known as IMC-49, is a novel synthetic compound with potential therapeutic applications in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine has been primarily studied for its potential application as a modulator of the dopamine system in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and motor control. Abnormalities in the dopamine system have been implicated in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine acts as a selective inhibitor of the dopamine transporter (DAT), a protein that regulates the reuptake of dopamine from the synaptic cleft. By blocking DAT, this compound increases the extracellular levels of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine and other psychostimulants, but with a lower potential for abuse and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine in various brain regions, such as the striatum, nucleus accumbens, and prefrontal cortex. This effect is dose-dependent and can be reversed by the administration of a DAT blocker. This compound also enhances the locomotor activity of rodents, suggesting a potential role in the treatment of motor disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine has several advantages over other DAT inhibitors, such as cocaine and methylphenidate. It has a longer half-life and a lower potential for abuse and addiction. However, this compound is still a relatively new compound, and its safety and efficacy in humans have not been fully established. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound.
Zukünftige Richtungen
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine has several potential applications in the field of neuroscience. It could be used as a research tool to investigate the role of dopamine in various neurological and psychiatric disorders. It could also be developed as a therapeutic agent for the treatment of motor disorders, such as Parkinson's disease, and addiction. Moreover, this compound could be modified to improve its selectivity and potency, or to target other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Conclusion
In conclusion, this compound is a novel synthetic compound with potential therapeutic applications in the field of neuroscience. It acts as a selective inhibitor of the dopamine transporter, leading to enhanced dopaminergic neurotransmission. This compound has several advantages over other DAT inhibitors, but its safety and efficacy in humans have not been fully established. Further studies are needed to determine its potential applications and limitations.
Eigenschaften
IUPAC Name |
(1-methylcyclopropyl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)15-6-8-16(9-7-15)20-17-5-4-12-21(13-17)18(22)19(3)10-11-19/h6-9,14,17,20H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMDXWDOPYGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclopentyl 4-{[3-(acetylamino)butanoyl]amino}benzoate](/img/structure/B3951562.png)
![3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B3951570.png)
![3-isopropyl-N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}isoxazole-5-carboxamide](/img/structure/B3951576.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3951593.png)


![2-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3951624.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951631.png)

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3951642.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B3951653.png)